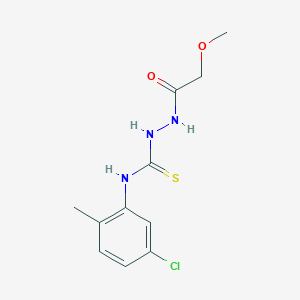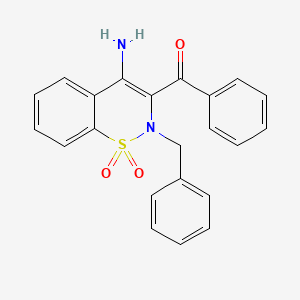
N-(5-chloro-2-methylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide
説明
N-(5-chloro-2-methylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide, also known as Cimetidine, is a histamine H2 receptor antagonist drug that is commonly used for the treatment of various gastrointestinal disorders. Cimetidine was first synthesized in the 1970s and has since been extensively studied for its therapeutic potential and mechanism of action.
作用機序
N-(5-chloro-2-methylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide works by blocking the histamine H2 receptors in the stomach, which reduces the production of stomach acid. This helps to relieve symptoms of acid reflux and peptic ulcers. N-(5-chloro-2-methylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its potential use in cancer treatment.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It can inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of other drugs. N-(5-chloro-2-methylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide can also increase the production of prolactin, which can lead to gynecomastia (breast enlargement) in men. In addition, N-(5-chloro-2-methylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide can cross the blood-brain barrier and affect the central nervous system, leading to drowsiness and confusion.
実験室実験の利点と制限
N-(5-chloro-2-methylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has a number of advantages and limitations for use in lab experiments. It is a relatively inexpensive drug that is widely available. However, it can have off-target effects on other cellular processes, which can complicate the interpretation of experimental results. In addition, N-(5-chloro-2-methylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide can have variable effects depending on the cell or tissue type being studied, which can make it difficult to generalize results.
将来の方向性
There are a number of potential future directions for research on N-(5-chloro-2-methylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. N-(5-chloro-2-methylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to enhance the efficacy of certain chemotherapy drugs, and further research is needed to determine the optimal combination and dosing regimen. Another area of interest is the development of new H2 receptor antagonists with improved selectivity and fewer off-target effects. Finally, more research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide and its effects on cellular processes beyond histamine signaling.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of peptic ulcers, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. N-(5-chloro-2-methylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has also been studied for its potential use in the treatment of various types of cancer, including breast, lung, and prostate cancer.
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[(2-methoxyacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2S/c1-7-3-4-8(12)5-9(7)13-11(18)15-14-10(16)6-17-2/h3-5H,6H2,1-2H3,(H,14,16)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIGNXOXLWFTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)NNC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4672070.png)
![3-bromo-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4672071.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4672079.png)

![2-{4-[2-(2-methoxyphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4672124.png)

![4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4672139.png)
![2,4-dichloro-6-{[5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4672140.png)
![N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4672154.png)

![dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate](/img/structure/B4672163.png)
![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4672173.png)
![1,3-dimethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4672180.png)
![2-[(4-ethyl-5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4672182.png)